molecular formula C17H12F3NO4S2 B2561679 Methyl 3-{[3-(trifluoromethyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate CAS No. 932304-02-4

Methyl 3-{[3-(trifluoromethyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate

Cat. No.: B2561679
CAS No.: 932304-02-4
M. Wt: 415.4
InChI Key: GYNVDKXYQCVPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[3-(trifluoromethyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a sulfamoyl-substituted benzothiophene derivative. Its structure features a benzothiophene core with a methyl ester group at position 2 and a sulfamoyl moiety linked to a 3-(trifluoromethyl)phenyl group at position 3 (Figure 1). This compound was synthesized via a copper-catalyzed cross-coupling reaction, as reported in a 2021 study .

Properties

IUPAC Name

methyl 3-[[3-(trifluoromethyl)phenyl]sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO4S2/c1-25-16(22)14-15(12-7-2-3-8-13(12)26-14)27(23,24)21-11-6-4-5-10(9-11)17(18,19)20/h2-9,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNVDKXYQCVPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[3-(trifluoromethyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives.

    Introduction of the Trifluoromethylphenylsulfamoyl Group:

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[3-(trifluoromethyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the benzothiophene core or the trifluoromethylphenylsulfamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antidiabetic Applications

Recent studies have highlighted the potential of methyl 3-{[3-(trifluoromethyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate as an antidiabetic agent. The incorporation of the trifluoromethyl group enhances the compound's lipophilicity and electron-withdrawing ability, which are favorable for binding interactions with target proteins involved in glucose metabolism. Preliminary molecular docking studies have shown promising interactions with key enzymes related to diabetes management, suggesting that this compound could be developed into a novel therapeutic agent for diabetes treatment .

Anti-inflammatory Properties

The compound's structural characteristics also position it as a candidate for anti-inflammatory applications. The sulfamoyl group has been associated with anti-inflammatory activity, making this compound a potential lead for developing new non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that derivatives of benzothiophene compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in inflammation pathways .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:

  • Formation of the benzothiophene core.
  • Introduction of the sulfamoyl group via nucleophilic substitution.
  • Addition of the trifluoromethylphenyl moiety through cross-coupling reactions.

Table 1: Synthetic Overview

StepReaction TypeKey Reagents
1Nucleophilic SubstitutionSulfonamide precursor
2Cross-CouplingTrifluoromethyl phenyl halide
3EsterificationMethyl carboxylic acid derivative

Antidiabetic Studies

In vitro studies have demonstrated that this compound exhibits competitive inhibition against key enzymes such as α-glucosidase and dipeptidyl peptidase IV (DPP-IV). The IC50 values obtained from these studies indicate its potential efficacy compared to existing antidiabetic medications .

Anti-inflammatory Activity

A series of experiments assessing the anti-inflammatory effects showed that this compound significantly reduces pro-inflammatory cytokines in cellular models. These findings suggest that it could serve as a basis for developing new therapies aimed at treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 3-{[3-(trifluoromethyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Several analogs of the target compound have been synthesized, differing primarily in the substituents on the phenyl ring attached to the sulfamoyl group:

Compound Name Substituent Position/Group Key Structural Feature Reference
Methyl 3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate 3-CF₃ Electron-withdrawing CF₃ group at position 3
Methyl 3-{[2-(Trifluoromethyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate 2-CF₃ CF₃ group at position 2 (steric hindrance)
Methyl 3-[(3-Methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 3-OCH₃ Electron-donating methoxy group
Methyl 3-[(4-Nitrophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 4-NO₂ Strongly electron-withdrawing nitro group

Key Findings :

  • The 2-CF₃ analog may exhibit reduced activity due to steric hindrance near the sulfamoyl group .

Ester Group Modifications

The ethyl ester analog, Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-41-7), differs in its ester group and phenyl substituents:

Property Target Compound (Methyl Ester) Ethyl Ester Analog
Ester Group Methyl (-COOCH₃) Ethyl (-COOCH₂CH₃)
Phenyl Substituents 3-CF₃ 3-F, 4-CH₃ (fluoro and methyl groups)
Molecular Formula C₁₇H₁₂F₃NO₄S₂ C₁₈H₁₆FNO₄S₂
Potential Impact Higher solubility in polar solvents Increased lipophilicity and metabolic half-life

The ethyl ester’s larger alkyl chain may enhance membrane permeability, while the 3-fluoro-4-methylphenyl group introduces distinct steric and electronic effects compared to the trifluoromethyl group .

Core Heterocycle Variations

Thiophene vs. Benzothiophene

Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate () replaces the benzothiophene core with a simpler thiophene ring:

Feature Target Compound (Benzothiophene) Thiophene Analog
Core Structure Benzothiophene (fused benzene-thiophene) Thiophene (5-membered ring)
Substituents 3-CF₃ phenylsulfamoyl 4-anilino-2-methoxyphenyl
Potential Advantage Enhanced aromatic interactions Reduced molecular weight

The benzothiophene core likely improves binding to aromatic-rich biological targets compared to the thiophene analog .

Sulfonylurea Herbicides (Triazine-Based)

Compounds like triflusulfuron methyl and metsulfuron methyl () share sulfamoyl benzoate motifs but incorporate triazine rings instead of benzothiophene:

Compound Core Structure Key Substituents Application
Triflusulfuron methyl Triazine-benzoate CF₃-ethoxy, dimethylamino groups Herbicide
Target Compound Benzothiophene 3-CF₃ phenylsulfamoyl Undisclosed (research stage)

These herbicides exploit the sulfonylurea moiety to inhibit acetolactate synthase (ALS) in plants. The target compound’s benzothiophene core may target different biological pathways .

Biological Activity

Methyl 3-{[3-(trifluoromethyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to synthesize current knowledge regarding its biological activity, including relevant research findings, case studies, and detailed data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₃H₉F₃N₁O₂S
  • Molecular Weight : 303.27 g/mol
  • CAS Number : 328-98-3

The presence of the trifluoromethyl group is significant as it enhances the lipophilicity and biological activity of the compound through electronic effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiophene, including this compound, exhibit notable anticancer properties. The following table summarizes key findings from various studies:

StudyCell LineIC₅₀ (µM)Mechanism of Action
Panc-1< 2DNA intercalation
HCT116< 9EGFR inhibition
Various0.1 - 2Apoptosis induction

In a study involving pancreatic cancer cell lines (Panc-1, AsPC-1, BxPC-3), the compound showed potent antiproliferative effects with an IC₅₀ value below 2 µM, indicating significant cytotoxicity against cancer cells through mechanisms similar to those of established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The benzothiophene scaffold has been recognized for its antimicrobial properties. Research indicates that compounds derived from this structure can inhibit bacterial growth effectively.

StudyPathogen TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 50 µg/mL
Escherichia coli< 25 µg/mL

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy in Preclinical Models

A preclinical study examined the efficacy of the compound on various cancer cell lines, including breast and pancreatic cancers. The results indicated that treatment with the compound significantly reduced cell viability compared to untreated controls. The study also highlighted the compound's ability to induce apoptosis in cancer cells, a crucial mechanism for anticancer drugs.

Case Study 2: Antimicrobial Testing Against Resistant Strains

In another investigation focused on antimicrobial activity, this compound was tested against multi-drug resistant strains of bacteria. The results showed that the compound had a potent inhibitory effect against these strains, suggesting its potential utility in treating infections caused by resistant pathogens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.